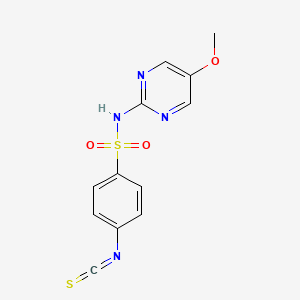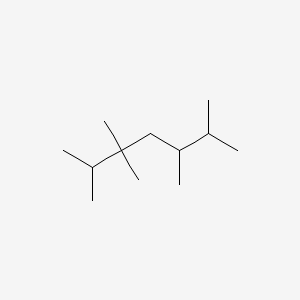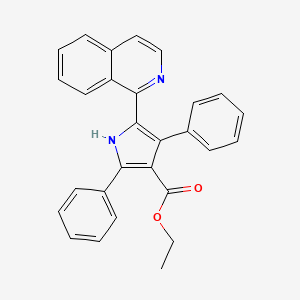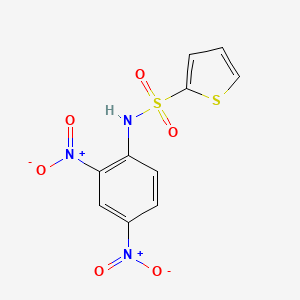
N-(Dibutylboranyl)-1-phenylbutan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dibutylboranyl)-1-phenylbutan-1-imine is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound features a boron atom bonded to two butyl groups and a phenylbutan-1-imine moiety, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibutylboranyl)-1-phenylbutan-1-imine typically involves the reaction of dibutylborane with 1-phenylbutan-1-imine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with the reaction temperature maintained at low to moderate levels to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is typically purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Dibutylboranyl)-1-phenylbutan-1-imine undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: The imine group can be reduced to form amines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in THF or ethanol.
Substitution: Grignard reagents or organolithium compounds in ether or THF.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
N-(Dibutylboranyl)-1-phenylbutan-1-imine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds and as a catalyst in various reactions.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism by which N-(Dibutylboranyl)-1-phenylbutan-1-imine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form stable complexes with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Dibutylboranyl)-1-phenylethan-1-imine
- N-(Dibutylboranyl)-1-phenylpropan-1-imine
- N-(Dibutylboranyl)-1-phenylpentan-1-imine
Uniqueness
N-(Dibutylboranyl)-1-phenylbutan-1-imine is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds
Propriétés
Numéro CAS |
54948-32-2 |
|---|---|
Formule moléculaire |
C18H30BN |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
N-dibutylboranyl-1-phenylbutan-1-imine |
InChI |
InChI=1S/C18H30BN/c1-4-7-15-19(16-8-5-2)20-18(12-6-3)17-13-10-9-11-14-17/h9-11,13-14H,4-8,12,15-16H2,1-3H3 |
Clé InChI |
LRPJKDJQJQWFSR-UHFFFAOYSA-N |
SMILES canonique |
B(CCCC)(CCCC)N=C(CCC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
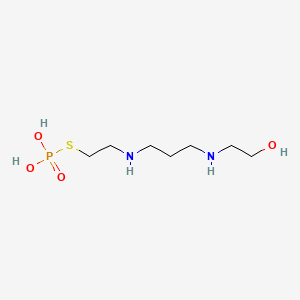
![1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-](/img/structure/B14637686.png)
![3-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14637687.png)
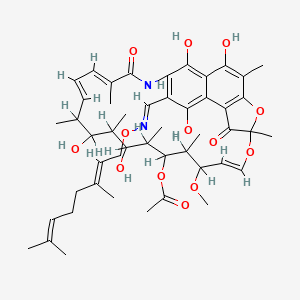
![1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine](/img/structure/B14637715.png)
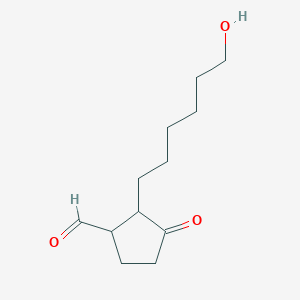

![2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14637729.png)
